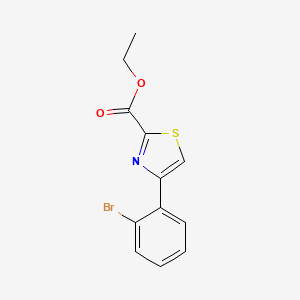

Ethyl 4-(2-bromophenyl)thiazole-2-carboxylate

Description

BenchChem offers high-quality Ethyl 4-(2-bromophenyl)thiazole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(2-bromophenyl)thiazole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-(2-bromophenyl)-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2S/c1-2-16-12(15)11-14-10(7-17-11)8-5-3-4-6-9(8)13/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLXFMMOYYUZOAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=CS1)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201192571 | |

| Record name | 2-Thiazolecarboxylic acid, 4-(2-bromophenyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201192571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261269-07-1 | |

| Record name | 2-Thiazolecarboxylic acid, 4-(2-bromophenyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261269-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiazolecarboxylic acid, 4-(2-bromophenyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201192571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-(2-bromophenyl)thiazole-2-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

Introduction: The Significance of the Thiazole Scaffold in Modern Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have led to its incorporation into a multitude of clinically approved drugs and investigational new drug candidates.[3] Thiazole derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[4][5] The subject of this guide, Ethyl 4-(2-bromophenyl)thiazole-2-carboxylate, represents a key intermediate with significant potential for the development of novel therapeutics. The presence of a bromine atom on the phenyl ring provides a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery programs.

Physicochemical Properties

The following table summarizes the predicted physicochemical properties of Ethyl 4-(2-bromophenyl)thiazole-2-carboxylate. These values are estimated based on the known properties of its isomers and related compounds.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀BrNO₂S | - |

| Molecular Weight | 312.18 g/mol | [8] |

| Appearance | Likely a solid (e.g., off-white or pale yellow) | [9] |

| Solubility | Expected to be soluble in organic solvents like DMSO, methanol, and toluene; insoluble in water. | [10] |

| Melting Point | Estimated to be in the range of the isomers (e.g., 108-110 °C for a related compound). | [10] |

| Boiling Point | Not readily available; likely high due to molecular weight and polarity. | - |

| Storage Conditions | Store at 2-8°C in a dry, well-ventilated place, protected from light. | [9] |

Synthetic Protocol: A Proposed Route via Hantzsch Thiazole Synthesis

The most logical and widely employed method for the synthesis of this class of compounds is the Hantzsch thiazole synthesis.[11][12] This reaction involves the condensation of an α-haloketone with a thioamide.[13] For the synthesis of Ethyl 4-(2-bromophenyl)thiazole-2-carboxylate, the key precursors are 2-bromo-1-(2-bromophenyl)ethan-1-one and ethyl thiooxamate.

Step 1: Synthesis of the α-Bromoketone Intermediate: 2-Bromo-1-(2-bromophenyl)ethan-1-one

The synthesis of the α-bromoketone intermediate is a critical first step. A common method involves the bromination of the corresponding acetophenone.[10]

Experimental Protocol:

-

To a solution of 1-(2-bromophenyl)ethanone (1 equivalent) in a suitable solvent such as diethyl ether or chloroform, add bromine (1 equivalent) dropwise at room temperature.[14]

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is washed with water and brine to remove any unreacted bromine and acidic byproducts.

-

The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2-bromo-1-(2-bromophenyl)ethan-1-one.[15]

-

Purification can be achieved through recrystallization or column chromatography if necessary.

Causality of Experimental Choices:

-

The use of a non-polar solvent like diethyl ether or chloroform facilitates the reaction and subsequent work-up.

-

Dropwise addition of bromine helps to control the reaction temperature and prevent the formation of poly-brominated side products.

-

The aqueous work-up is essential for removing impurities and isolating the desired product.

Step 2: Hantzsch Thiazole Synthesis of Ethyl 4-(2-bromophenyl)thiazole-2-carboxylate

With the α-bromoketone in hand, the final cyclization to form the thiazole ring can be performed.

Experimental Protocol:

-

Dissolve 2-bromo-1-(2-bromophenyl)ethan-1-one (1 equivalent) and ethyl thiooxamate (1 equivalent) in a suitable solvent, such as ethanol or methanol.[4]

-

Heat the reaction mixture to reflux for several hours (typically 2-6 hours). The progress of the reaction can be monitored by TLC.[4]

-

After the reaction is complete, cool the mixture to room temperature.

-

The solvent is then removed under reduced pressure.

-

The resulting residue can be taken up in a solvent like ethyl acetate and washed with an aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.

-

The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product can be purified by column chromatography on silica gel to afford the final product, Ethyl 4-(2-bromophenyl)thiazole-2-carboxylate.

Causality of Experimental Choices:

-

The use of a protic solvent like ethanol or methanol is common for Hantzsch thiazole synthesis as it helps to solubilize the reactants and facilitate the reaction.

-

Heating to reflux provides the necessary activation energy for the condensation and cyclization reactions to occur at a reasonable rate.

-

The basic wash with sodium bicarbonate is crucial for removing any hydrobromic acid formed during the reaction, which could otherwise lead to product degradation.

Visualization of the Synthetic Workflow:

Caption: Proposed two-step synthesis of Ethyl 4-(2-bromophenyl)thiazole-2-carboxylate.

Applications in Drug Discovery and Development

Thiazole-containing compounds are prevalent in numerous clinically used drugs, highlighting the importance of this heterocyclic scaffold.[13] Ethyl 4-(2-bromophenyl)thiazole-2-carboxylate, as a functionalized intermediate, holds significant promise in several therapeutic areas.

-

Anticancer Agents: Many thiazole derivatives have been investigated as potent anticancer agents.[16][17] They can act as inhibitors of various kinases, which are crucial enzymes in cancer cell signaling pathways. The structural motif of the title compound provides a platform for the synthesis of analogues that could target protein kinases involved in cell proliferation and survival.

-

Anti-inflammatory Drugs: The thiazole nucleus is also a key component of several anti-inflammatory drugs.[9] By modifying the structure of Ethyl 4-(2-bromophenyl)thiazole-2-carboxylate, it is plausible to develop novel inhibitors of enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are key mediators of inflammation.

-

Antimicrobial Agents: The discovery of new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance. Thiazole derivatives have a long history as effective antimicrobial agents.[5] The title compound can serve as a starting point for the synthesis of new compounds with potential activity against a range of bacterial and fungal pathogens.

Visualization of a Potential Biological Target:

Caption: Potential mechanism of action for a thiazole-based kinase inhibitor.

Safety and Handling

While specific toxicity data for Ethyl 4-(2-bromophenyl)thiazole-2-carboxylate is not available, it should be handled with the standard precautions for laboratory chemicals. Based on related compounds, it may cause eye irritation.[3]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid contact with skin and eyes. Avoid inhalation of dust or vapors. Handle in a well-ventilated area.

-

Storage: Keep in a tightly closed container in a dry and cool place.

Conclusion and Future Outlook

Ethyl 4-(2-bromophenyl)thiazole-2-carboxylate is a promising, albeit currently under-documented, chemical entity with significant potential as a building block in drug discovery. The proposed synthesis via the Hantzsch reaction is a robust and reliable method for its preparation. The versatile chemical handles present in its structure open up a multitude of possibilities for the creation of diverse chemical libraries for screening against various biological targets. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted and could lead to the discovery of novel therapeutic agents.

References

-

An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]

-

Hantzsch Thiazole Synthesis - Chem Help Asap. Chem Help Asap. [Link]

-

Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. Journal of Molecular Structure. [Link]

-

Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research. [Link]

-

Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone. PrepChem.com. [Link]

-

Hantzsch Thiazole Synthesis. SynArchive. [Link]

-

Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PMC - NIH. [Link]

-

Thiazole synthesis. Organic Chemistry Portal. [Link]

-

Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. ResearchGate. [Link]

-

53101-02-3,Ethyl 4-(4-Bromophenyl)thiazole-2-carboxylate-AccelaChem|AccelaChemBio. AccelaChemBio. [Link]

-

Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]

-

Systematic Review On Thiazole And Its Applications. Educational Administration: Theory and Practice. [Link]

-

Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Slideshare. [Link]

-

Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. NIH. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

-

2-Bromo-1-(4-bromophenyl)ethanone: Comprehensive Overview and Applications. [Link]

-

Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo. The Royal Society of Chemistry. [Link]

-

For the synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives (p1–p10). ResearchGate. [Link]

- WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.

-

Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. Journal of Medicinal Chemistry. [Link]

Sources

- 1. kuey.net [kuey.net]

- 2. Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole | PPTX [slideshare.net]

- 3. Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationsh… [ouci.dntb.gov.ua]

- 4. ethyl 4-(2-chlorophenyl)thiazole-2-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. chiralen.com [chiralen.com]

- 7. 53101-02-3|Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate|BLD Pharm [bldpharm.com]

- 8. Ethyl 4-(4-bromophenyl)-2-thiazole carboxylate | Sigma-Aldrich [sigmaaldrich.com]

- 9. chemimpex.com [chemimpex.com]

- 10. nbinno.com [nbinno.com]

- 11. chemhelpasap.com [chemhelpasap.com]

- 12. synarchive.com [synarchive.com]

- 13. archives.ijper.org [archives.ijper.org]

- 14. prepchem.com [prepchem.com]

- 15. 2-Bromo-1-phenyl-pentan-1-one synthesis - chemicalbook [chemicalbook.com]

- 16. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physical Properties of Ethyl 4-(2-bromophenyl)thiazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(2-bromophenyl)thiazole-2-carboxylate is a substituted thiazole derivative of interest in medicinal chemistry and materials science. Thiazole rings are key structural motifs in a variety of biologically active compounds, and the introduction of a bromophenyl group provides a handle for further chemical modification, for instance, through cross-coupling reactions. This guide provides a detailed overview of the known physical and chemical properties of this specific ortho-bromo isomer. It is important to note that experimentally determined data for this compound is sparse in publicly accessible literature. Therefore, where direct data is unavailable, this guide will provide information on closely related isomers to offer a comparative context for researchers.

Molecular and Physicochemical Identity

The fundamental identity of Ethyl 4-(2-bromophenyl)thiazole-2-carboxylate is established by its molecular formula, weight, and unique identifiers.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀BrNO₂S | N/A |

| Molecular Weight | 312.18 g/mol | [1] |

| CAS Number | 885278-78-4 | [2] |

It is crucial for researchers to use the specific CAS number for the ortho isomer (885278-78-4) when searching databases and procuring materials to avoid confusion with its more commonly documented para isomer, Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate (CAS: 53101-02-3).

Comparative Physical Properties

| Property | Ethyl 4-(2-bromophenyl)thiazole-2-carboxylate | Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate |

| Appearance | Solid (predicted) | Off-white solid |

| Melting Point | Data not available | Data not available |

| Boiling Point | Data not available | 204.3 °C (predicted)[1] |

| Solubility | Data not available | Data not available |

The lack of concrete data for the ortho-isomer highlights an opportunity for further research to characterize this compound fully.

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of synthetic compounds. While a full experimental spectrum for the title compound is not published, the expected signals in ¹H and ¹³C NMR spectroscopy can be predicted based on the analysis of similar structures.

For comparison, the reported ¹H NMR data for a related compound, 4-(4-Bromophenyl)thiazole-2-carboxylic acid, shows characteristic aromatic and thiazole proton signals.[3] For Ethyl 4-(2-bromophenyl)thiazole-2-carboxylate, one would expect to see:

-

Aromatic Protons: A complex multiplet pattern in the aromatic region (approx. 7.0-8.0 ppm) due to the ortho-substitution.

-

Thiazole Proton: A singlet for the proton on the thiazole ring.

-

Ethyl Ester Protons: A quartet and a triplet corresponding to the -CH₂- and -CH₃ groups of the ethyl ester, respectively.

Synthesis Methodology

A plausible and efficient route for the synthesis of Ethyl 4-(2-bromophenyl)thiazole-2-carboxylate is the Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thioamide.

A specific protocol for a structurally similar compound, ethyl 4-(2-chlorophenyl)thiazole-2-carboxylate, has been reported and can be adapted.[4] The proposed synthesis for the title compound would involve the reaction of 2-bromo-1-(2-bromophenyl)ethanone with ethyl thiooxamate.

Proposed Experimental Protocol:

-

Reaction Setup: Dissolve 2-bromo-1-(2-bromophenyl)ethanone (1.0 eq) in a suitable solvent such as ethanol.

-

Reagent Addition: Add ethyl thiooxamate (1.0 eq) to the solution.

-

Reaction Conditions: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and evaporate the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield the desired Ethyl 4-(2-bromophenyl)thiazole-2-carboxylate.

Below is a diagram illustrating the proposed synthetic workflow.

Caption: Proposed Hantzsch synthesis workflow.

Logical Relationship of Isomers

The physical properties of bromophenyl-substituted thiazole carboxylates are dictated by the position of the bromine atom on the phenyl ring. This substitution pattern influences the molecule's polarity, steric hindrance, and crystal lattice energy.

Caption: Isomeric relationship of the title compound.

Conclusion

Ethyl 4-(2-bromophenyl)thiazole-2-carboxylate is a compound with significant potential for applications in scientific research, particularly in the development of novel therapeutic agents and functional materials. This guide has synthesized the currently available information on its physical properties. The notable lack of extensive experimental data for the ortho-isomer underscores a clear need for further investigation to fully characterize this molecule. The comparative data for its para-isomer and the outlined synthetic methodology provide a solid foundation for researchers to build upon in their future work with this compound.

References

Sources

- 1. 53101-02-3,Ethyl 4-(4-Bromophenyl)thiazole-2-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 885278-78-4(Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate) | Kuujia.com [kuujia.com]

- 3. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

An In-depth Technical Guide to the Molecular Structure of Ethyl 4-(2-bromophenyl)thiazole-2-carboxylate

This guide provides a comprehensive technical overview of Ethyl 4-(2-bromophenyl)thiazole-2-carboxylate, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. We will delve into its molecular architecture, elucidation through modern analytical techniques, and the foundational synthesis principles that govern its formation. This document is structured to provide not just procedural steps but also the underlying scientific rationale, ensuring a deep and applicable understanding for the target audience.

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including antibiotics and anticancer agents.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a versatile building block in the design of novel therapeutics.[2][3] Ethyl 4-(2-bromophenyl)thiazole-2-carboxylate combines this important heterocycle with a synthetically versatile bromophenyl substituent and an ethyl carboxylate group, presenting a molecule with significant potential for further chemical modification and exploration in drug discovery programs. The precise arrangement of these functional groups—the molecular structure—is paramount as it dictates the compound's physicochemical properties and its interactions with biological targets.

Molecular Structure and Properties

The molecular structure of Ethyl 4-(2-bromophenyl)thiazole-2-carboxylate is defined by a central five-membered thiazole ring. A 2-bromophenyl group is attached at the 4-position of the thiazole ring, and an ethyl carboxylate group is at the 2-position.

| Property | Value |

| Molecular Formula | C₁₂H₁₀BrNO₂S |

| Molecular Weight | 312.18 g/mol [4] |

| Appearance | Likely an off-white or pale yellow solid[4][5] |

| SMILES String | O=C(OCC)C1=NC(C2=CC=CC=C2Br)=CS1 |

| InChI Key | Inferred from structural similarity |

Note: Some data is inferred from the closely related isomer, Ethyl 4-(4-bromophenyl)-2-thiazole carboxylate, as specific experimental data for the 2-bromo isomer is not widely published.[4]

The ortho-position of the bromine atom on the phenyl ring introduces a significant steric and electronic influence on the molecule's conformation. Unlike its para-substituted counterpart, the bromine atom in the ortho position can induce a twist in the bond between the phenyl and thiazole rings, affecting the overall planarity of the molecule. This conformational constraint can be a critical factor in its binding affinity to target proteins.

Synthesis and Mechanistic Insights

The most common and efficient method for the synthesis of the thiazole ring is the Hantzsch Thiazole Synthesis.[6][7] This reaction involves the condensation of an α-haloketone with a thioamide.[7][8] For the synthesis of Ethyl 4-(2-bromophenyl)thiazole-2-carboxylate, the key precursors would be 2-bromo-1-(2-bromophenyl)ethanone and ethyl thioxamate.

Hantzsch Thiazole Synthesis Workflow

The synthesis proceeds through a well-established mechanism involving nucleophilic attack, cyclization, and dehydration.

Caption: Workflow of the Hantzsch Thiazole Synthesis.

Detailed Experimental Protocol (Proposed)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-1-(2-bromophenyl)ethanone (1.0 eq) in ethanol.

-

Addition of Reagents: To this solution, add ethyl thioxamate (1.0 eq).

-

Reaction: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The solvent is typically removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the pure Ethyl 4-(2-bromophenyl)thiazole-2-carboxylate.

Structural Elucidation and Spectroscopic Characterization

The definitive confirmation of the molecular structure of Ethyl 4-(2-bromophenyl)thiazole-2-carboxylate requires a combination of spectroscopic techniques and, ideally, single-crystal X-ray diffraction.

Spectroscopic Methods

The structures of newly synthesized thiazole derivatives are typically confirmed using a suite of spectroscopic methods including FT-IR, NMR (¹H and ¹³C), and mass spectrometry.[9][10]

| Technique | Expected Observations | Rationale |

| ¹H NMR | - Signals in the aromatic region (7-8 ppm) corresponding to the protons on the bromophenyl ring and the thiazole proton. - A quartet and a triplet in the aliphatic region (1-4 ppm) for the ethyl group. | The chemical shifts and splitting patterns provide information on the electronic environment and connectivity of the protons. |

| ¹³C NMR | - Resonances for the carbonyl carbon of the ester (~160-170 ppm), and carbons of the thiazole and bromophenyl rings. | Confirms the carbon framework of the molecule. |

| FT-IR | - A strong absorption band around 1700-1730 cm⁻¹ for the C=O stretch of the ester. - Bands corresponding to C=N and C=C stretching in the aromatic and thiazole rings. | Identifies the key functional groups present in the molecule. |

| Mass Spec. | - A molecular ion peak corresponding to the molecular weight of the compound (312.18 g/mol ). - A characteristic isotopic pattern due to the presence of bromine. | Confirms the molecular weight and elemental composition. |

X-ray Crystallography: The Gold Standard

While spectroscopic methods provide strong evidence for the molecular structure, single-crystal X-ray crystallography provides unambiguous proof of the three-dimensional arrangement of atoms in the solid state.[11][12][13] This technique is indispensable for determining bond lengths, bond angles, and the overall conformation of the molecule, including the dihedral angle between the phenyl and thiazole rings.[12][14]

Caption: Experimental workflow for X-ray crystallography.

Applications in Drug Discovery

Thiazole derivatives are of significant interest in pharmaceutical development due to their wide range of biological activities.[3][5] The title compound, with its reactive handles (the bromo and ester groups), serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications, including as anti-inflammatory, anticancer, and antimicrobial agents.[2][3][5] The 2-bromophenyl moiety, in particular, can be exploited for further functionalization via cross-coupling reactions to build molecular complexity and modulate biological activity.

Conclusion

Ethyl 4-(2-bromophenyl)thiazole-2-carboxylate is a molecule with a rich chemical scaffold that holds promise for applications in medicinal chemistry. Its synthesis is readily achievable through the robust Hantzsch thiazole synthesis. A thorough characterization of its molecular structure, ideally confirmed by X-ray crystallography, is crucial for understanding its properties and for its rational application in the design of novel bioactive compounds. This guide has provided a comprehensive overview of its structure, synthesis, and characterization, offering a solid foundation for researchers and drug development professionals working with this and related heterocyclic systems.

References

-

Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

-

SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

-

YouTube. synthesis of thiazoles. (2019-01-19). Available from: [Link]

-

CUTM Courseware. Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Available from: [Link]

-

MDPI. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Available from: [Link]

-

AZoLifeSciences. X-ray Crystallography for Molecular Structure Determination. (2023-11-09). Available from: [Link]

-

ResearchGate. Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. (2025-11-23). Available from: [Link]

-

NIH. X-Ray Crystallography of Chemical Compounds. Available from: [Link]

-

MDPI. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023-10-27). Available from: [Link]

-

NIH. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019-05-04). Available from: [Link]

-

Science Museum. X-ray crystallography: Revealing our molecular world. (2019-09-26). Available from: [Link]

-

RSC Publishing. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. (2023-11-24). Available from: [Link]

-

NIH. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Available from: [Link]

-

PubChem. Ethyl 2-bromo-1,3-thiazole-4-carboxylate. Available from: [Link]

-

PubChem. Ethyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate. Available from: [Link]

-

Oakwood Chemical. Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate. Available from: [Link]

- Google Patents. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.

-

PubChem. Ethyl 2-(4-bromophenyl)acetate. Available from: [Link]

-

Pharmaffiliates. CAS No : 161798-01-2 | Product Name : Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. Available from: [Link]

-

PubChem. Ethyl 4-(2,4-difluorophenyl)-2-thiazolecarboxylate. Available from: [Link]

-

PubChem. Ethyl 4-(3-fluorophenyl)thiazole-2-carboxylate. Available from: [Link]

-

PubChem. Ethyl 2-aminothiazole-4-carboxylate. Available from: [Link]

-

Scholarworks@UNIST. Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl] thiazole-4-carboxylate. Available from: [Link]

-

PubMed Central. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019-04-23). Available from: [Link]

Sources

- 1. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ethyl 4-(4-bromophenyl)-2-thiazole carboxylate | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. synarchive.com [synarchive.com]

- 8. youtube.com [youtube.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. azolifesciences.com [azolifesciences.com]

- 12. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]

- 14. rigaku.com [rigaku.com]

The Multifaceted Biological Activities of Thiazole Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Enduring Significance of the Thiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3] Its unique physicochemical properties, including its ability to participate in hydrogen bonding and various molecular interactions, make it a privileged scaffold in the design of bioactive molecules.[1] From naturally occurring vitamins like thiamine (Vitamin B1) to a plethora of synthetic drugs, the thiazole moiety is integral to a vast array of therapeutic agents.[4][5] This guide provides an in-depth exploration of the diverse biological activities of thiazole derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their efficacy. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel therapeutics.

Anticancer Activity: A Dominant Therapeutic Arena

Thiazole derivatives have emerged as a prominent class of anticancer agents, with several compounds progressing to clinical use, including the kinase inhibitor Dasatinib.[1][6] Their anticancer effects are mediated through a variety of mechanisms, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.[1][7]

Mechanism of Action: Targeting Key Oncogenic Pathways

A primary mechanism by which thiazole derivatives exert their anticancer effects is through the inhibition of protein kinases, which are crucial regulators of cell signaling.[8] The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, frequently dysregulated in cancer, is a key target for many thiazole-based compounds.[8][9]

Thiazole derivatives have been designed to act as potent PI3K/mTOR dual inhibitors. For instance, certain synthesized thiazole compounds have demonstrated significant inhibitory activity against PI3Kα and mTOR, leading to the induction of apoptosis and cell cycle arrest in cancer cells.

Another critical pathway targeted by thiazole derivatives is the Nuclear Factor-kappa B (NF-κB) signaling cascade. NF-κB is a transcription factor that plays a pivotal role in inflammation and cancer by regulating the expression of genes involved in cell survival, proliferation, and angiogenesis.[10][11] Some thiadiazolidine derivatives, which are structurally related to thiazoles, have been shown to inhibit NF-κB activation by preventing the degradation of its inhibitor, IκBα, and blocking the nuclear translocation of the p65 subunit.[11] This inhibition, in turn, downregulates the expression of NF-κB target genes like COX-2.[11]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of thiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring. For instance, in a series of 2-substituted 4-[3/4-(4-arylthiazole-2-yl)aminophenyl]thiazole derivatives, the cytotoxic effects were found to vary significantly with different substitutions.

Quantitative Assessment of Anticancer Activity

The in vitro anticancer activity of thiazole derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[12][13] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[13]

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Thiazole Derivative 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [12] |

| Thiazole Derivative 4c | HepG2 (Liver) | 7.26 ± 0.44 | [12] |

| Pyrazolyl-thiazolidinone 16a | MCF-7 (Breast) | 0.73 | [14] |

| Pyrazolyl-thiazolidinone 16b | MCF-7 (Breast) | 1.25 | [14] |

| Pyrazolyl-thiazole 18f | MCF-7 (Breast) | 6.25 | [14] |

| Thiazole-Coumarin Hybrid 6a | MCF-7 (Breast) | 6.4 | [9] |

| Thiazole-Coumarin Hybrid 6a | HCT-116 (Colon) | 5.9 | [9] |

| Thiazole Derivative 3b (PI3K/mTOR inhibitor) | PI3Kα | 0.086 ± 0.005 | |

| Thiazole Derivative 3b (PI3K/mTOR inhibitor) | mTOR | 0.221 ± 0.014 | |

| 3-nitrophenylthiazolyl 4d | MDA-MB-231 (Breast) | 1.21 | [15] |

| 4-chlorophenylthiazolyl 4b | MDA-MB-231 (Breast) | 3.52 | [15] |

| Thiazole-pyrrolotriazinone 18 | HepG2 (Liver) | 138.95 ± 0.41 | [16] |

| Methyl salicylate based thiazole 3j | T47D (Breast) | 0.51 ± 0.15 | [17] |

| Thiazole Derivative 8 | MCF-7 (Breast) | 3.36 ± 0.06 µg/ml | [13] |

Table 1: IC50 values of selected thiazole derivatives against various cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Plate cancer cells in a 96-well flat-bottomed microplate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.

-

Treatment: After incubation, replace the medium with fresh medium containing various concentrations of the thiazole derivatives. A control group with vehicle (e.g., DMSO) should be included.

-

Incubation: Incubate the cells with the compounds for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Activity: Combating Drug Resistance

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Thiazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[18] The clinically used drug Sulfathiazole is a classic example of a thiazole-based antibacterial agent.

Mechanism of Action: Diverse Bacterial Targets

Thiazole derivatives can inhibit bacterial growth through multiple mechanisms. One key target is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[18] By inhibiting this enzyme, thiazole compounds prevent the relaxation of supercoiled DNA, leading to a cessation of DNA synthesis and bacterial cell death.

Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy of thiazole derivatives is significantly influenced by the substituents on the thiazole ring. For example, the presence of a 4-bromophenyl group at the 4-position of the thiazole ring has been associated with potent activity against both Gram-positive and Gram-negative bacteria.[18] Furthermore, the incorporation of other heterocyclic rings, such as pyrimidine or pyrazoline, can enhance the antimicrobial spectrum and potency.

Quantitative Assessment of Antimicrobial Activity

The antimicrobial activity of thiazole derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) using the broth microdilution method.[19]

| Compound/Derivative | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |

| Thiazole Derivative 43a | S. aureus | 16.1 (µM) | [18] |

| Thiazole Derivative 43a | E. coli | 16.1 (µM) | [18] |

| Thiazole Derivative 43c | B. subtilis | 28.8 (µM) | [18] |

| Thiazole Derivative 3 | S. aureus | 0.23-0.70 (mg/mL) | [19] |

| Thiazole Derivative 3 | E. coli | 0.23-0.70 (mg/mL) | [19] |

| Thiazole Derivative 8 | A. niger | 0.08-0.23 (mg/mL) | [19] |

| Thiazole Derivative 8 | T. viride | 0.08-0.23 (mg/mL) | [19] |

| Thiazole Derivative 3a | S. aureus | 4.88 | [7] |

| Thiazole Derivative 3a | E. coli | 4.88 | [7] |

| Thiazole Derivative 6d | C. albicans | 39.06 | [7] |

| Imidazole Derivative | L. monocytogenes | 1000 | [20] |

| Imidazole Derivative | S. dysenteriae | 125 | [20] |

Table 2: MIC values of selected thiazole derivatives against various microbial strains.

Experimental Protocol: Broth Microdilution for MIC Determination

-

Preparation of Drug Dilutions: Perform two-fold serial dilutions of the thiazole derivatives in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no drug) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Thiazole derivatives have demonstrated significant anti-inflammatory properties, with some acting as selective inhibitors of key inflammatory enzymes.[21]

Mechanism of Action: Inhibition of COX and LOX Enzymes

A major mechanism of the anti-inflammatory action of thiazole derivatives is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[21] These enzymes are critical for the biosynthesis of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators.[21] Some thiazole derivatives have shown selective inhibition of COX-2, the inducible isoform of COX that is upregulated at sites of inflammation, which is a desirable characteristic for reducing gastrointestinal side effects associated with non-selective NSAIDs.[1][22][23]

Structure-Activity Relationship (SAR) Insights

The COX-2 selectivity of thiazole derivatives is influenced by the substituents on the thiazole and associated phenyl rings. For example, the presence of a sulfonamide or methylsulfonyl group on an adjacent phenyl ring is a common feature in selective COX-2 inhibitors like Celecoxib and has been incorporated into the design of novel thiazole-based inhibitors.[22] The bulkier substituents on the thiazole scaffold can sterically hinder binding to the narrower active site of COX-1, thus conferring selectivity for COX-2.[1]

Quantitative Assessment of Anti-inflammatory Activity

The in vivo anti-inflammatory activity of thiazole derivatives is frequently assessed using the carrageenan-induced paw edema model in rodents.[24] The in vitro inhibitory activity against COX enzymes is determined using enzyme immunoassays.[14]

| Compound/Derivative | Enzyme/Assay | IC50 (µM) / % Inhibition | Reference |

| Pyrazolyl-thiazolidinone 16a | COX-2 | SI: 134.6 | [14] |

| Pyrazolyl-thiazolidinone 16b | COX-2 | SI: 26.08 | [14] |

| Pyrazolyl-thiazole 18f | COX-2 | SI: 42.13 | [14] |

| 4-substituted thiazole 2a | COX-2 | 0.0003 | [23] |

| 4-substituted thiazole 2b | COX-2 | 0.001 | [23] |

| 4-substituted thiazole 2c | COX-2 | 0.007 | [23] |

| N-aryl-4-aryl-1,3-thiazole-2-amine 3a | 5-LOX | 0.127 | [23] |

| Pyrimidinone-linked thiazole | Anti-inflammatory | IC50 values reported | |

| Thiazole-carboxamide LMH6 | Antioxidant (DPPH) | 0.185 ± 0.049 | |

| Thiazole-carboxamide LMH7 | Antioxidant (DPPH) | 0.221 ± 0.059 |

Table 3: Anti-inflammatory and related activities of selected thiazole derivatives. (SI = Selectivity Index COX-1/COX-2)

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

-

Animal Acclimatization: Use adult male Wistar rats or Swiss albino mice, acclimatized to the laboratory conditions for at least one week.

-

Fasting: Fast the animals overnight before the experiment with free access to water.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

-

Drug Administration: Administer the test thiazole derivative or a standard anti-inflammatory drug (e.g., Indomethacin) intraperitoneally or orally. The control group receives the vehicle.

-

Induction of Edema: After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group with respect to the control group.

Other Notable Biological Activities

Beyond the major therapeutic areas discussed, thiazole derivatives exhibit a wide range of other important biological activities, including:

-

Antioxidant Activity: Many thiazole derivatives have shown potent radical scavenging activity, which is beneficial in combating oxidative stress-related diseases.

-

Antiviral Activity: The thiazole nucleus is present in antiviral drugs like Ritonavir, an HIV protease inhibitor.[6]

-

Antifungal Activity: Several thiazole-containing compounds have demonstrated efficacy against various fungal pathogens.[18]

-

Antidiabetic Activity: Some thiazole derivatives have been investigated as potential agents for the management of diabetes.

-

Anticonvulsant Activity: The thiazole scaffold has been explored for the development of new anticonvulsant drugs.

Synthesis of Thiazole Derivatives: The Hantzsch Synthesis

A classic and widely used method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide.

Experimental Protocol: A Representative Hantzsch Thiazole Synthesis

-

Reactant Mixture: In a round-bottom flask, dissolve the α-haloketone (1 equivalent) and the thioamide (1.1 equivalents) in a suitable solvent such as ethanol.

-

Reaction Conditions: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Conclusion and Future Perspectives

The thiazole scaffold continues to be a highly versatile and fruitful starting point for the discovery of new therapeutic agents. The diverse biological activities of thiazole derivatives, ranging from anticancer and antimicrobial to anti-inflammatory effects, underscore their significance in medicinal chemistry. Future research in this area will likely focus on the design of more selective and potent derivatives with improved pharmacokinetic profiles. The elucidation of novel mechanisms of action and the exploration of new therapeutic applications will undoubtedly keep the field of thiazole chemistry at the forefront of drug discovery for years to come.

References

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Available at: [Link]

-

New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. (n.d.). PubMed Central. Available at: [Link]

-

Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. (n.d.). PubMed Central. Available at: [Link]

-

EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids. (2023). RSC Publishing. Available at: [Link]

-

SAR of the synthesized compounds on COX‐2 selectivity. (n.d.). ResearchGate. Available at: [Link]

-

Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2022). MDPI. Available at: [Link]

-

Full article: New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. (n.d.). Taylor & Francis Online. Available at: [Link]

-

Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). Informa UK Limited. Available at: [Link]

-

Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. (2024). MDPI. Available at: [Link]

-

Design and Development of Novel Pyrazole-Thiadiazole Derivatives as NF-ĸB Inhibitor and Cardioprotective Effect against Isoproterenol Induced Myocardial Infarction in Sprague-Dawley Rats. (2020). PubMed. Available at: [Link]

-

New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI. Available at: [Link]

-

Synthesis of novel thiadiazole derivatives as selective COX-2 inhibitors – a new HOT article. (2016). RSC Publishing. Available at: [Link]

-

MIC values (µg/mL) for effects of thiazole and imidazole derivatives... (n.d.). ResearchGate. Available at: [Link]

-

Anti-inflammatory analysis in terms of IC 50 values of the prepared compounds. (n.d.). ResearchGate. Available at: [Link]

-

Thiazoles and Thiazolidinones as COX/LOX Inhibitors. (n.d.). PubMed Central. Available at: [Link]

-

Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. (2022). MDPI. Available at: [Link]

-

Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. (n.d.). ResearchGate. Available at: [Link]

-

IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines. (n.d.). ResearchGate. Available at: [Link]

-

Design, synthesis, molecular docking and anticancer activity evaluation of methyl salicylate based thiazoles as PTP1B inhibitors. (n.d.). PubMed Central. Available at: [Link]

-

Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. (n.d.). PubMed Central. Available at: [Link]

-

Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer. (n.d.). PubMed Central. Available at: [Link]

-

1,2,4-Thiadiazolidine Derivative Inhibits Nuclear Transcription factor-kappaB and Its Dependent Genes Activation but Induces Apoptosis. (n.d.). PubMed. Available at: [Link]

-

Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews. Available at: [Link]

-

An Overview of Thiazole Derivatives and its Biological Activities. (2023). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. (2022). Journal of Molecular Structure. Available at: [Link]

-

Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. (n.d.). National Institutes of Health. Available at: [Link]

-

Full article: Review of the synthesis and biological activity of thiazoles. (2020). Taylor & Francis Online. Available at: [Link]

-

(PDF) Thiazole derivatives: prospectives and biological applications. (2024). ResearchGate. Available at: [Link]

-

Biological Activities of Thiadiazole Derivatives: A Review. (2012). Semantic Scholar. Available at: [Link]

-

The anticancer IC50 values of synthesized compounds against 3 cell lines. (n.d.). ResearchGate. Available at: [Link]

-

Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. (2024). ACS Publications. Available at: [Link]

-

Synthesis and anti-inflammatory activity of thiazole derivatives. (2024). Research Square. Available at: [Link]

-

Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. (n.d.). PubMed Central. Available at: [Link]

-

An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

-

Application and synthesis of thiazole ring in clinically approved drugs. (2023). PubMed. Available at: [Link]

-

The drugs containing thiazole ring. (n.d.). ResearchGate. Available at: [Link]

-

Application and synthesis of thiazole ring in clinically approved drugs. (2023). SciSpace. Available at: [Link]

-

A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024). ScienceDirect. Available at: [Link]

-

Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. (2019). MDPI. Available at: [Link]

-

A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Jurnal Sains dan Kesihatan Malaysia (Malaysian Journal of Science and Health). Available at: [Link]

-

Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. (2023). PubMed. Available at: [Link]

-

Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (n.d.). Bentham Science. Available at: [Link]

-

Synthesis, anti-inflammatory evaluation, and docking studies of some new thiazole derivatives. (n.d.). ResearchGate. Available at: [Link]

-

Inhibition of NF-кB Expression in LPS-Induced RAW264.7 Macrophage Cells by a Thiazolidinone Derivative (TZDOCH 2 CH 3 ). (n.d.). ResearchGate. Available at: [Link]

-

Rat paw oedema modeling and NSAIDs: Timing of effects. (n.d.). PubMed. Available at: [Link]

Sources

- 1. blogs.rsc.org [blogs.rsc.org]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationsh… [ouci.dntb.gov.ua]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and Development of Novel Pyrazole-Thiadiazole Derivatives as NF-ĸB Inhibitor and Cardioprotective Effect against Isoproterenol Induced Myocardial Infarction in Sprague-Dawley Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1,2,4-Thiadiazolidine derivative inhibits nuclear transcription factor-kappaB and its dependent genes activation but induces apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Design, synthesis, molecular docking and anticancer activity evaluation of methyl salicylate based thiazoles as PTP1B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jchemrev.com [jchemrev.com]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. tandfonline.com [tandfonline.com]

- 21. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

The Bromophenyl Thiazole Scaffold: A Privileged Motif for Modern Therapeutic Development

An In-Depth Technical Guide:

This guide provides a comprehensive technical overview of bromophenyl thiazole compounds, a class of heterocyclic molecules demonstrating significant potential across multiple therapeutic areas. We will delve into the core synthesis, mechanisms of action, and key preclinical data supporting their development as anticancer, antimicrobial, and anti-inflammatory agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for novel therapeutic discovery.

Core Synthesis: Building the Foundation

The therapeutic journey of any novel compound class begins with a robust and scalable synthetic route. The 4-(4-bromophenyl)thiazole core is most commonly constructed via the Hantzsch thiazole synthesis, a reliable and well-documented method.

The foundational principle of this synthesis involves the cyclization reaction between an α-haloketone and a thioamide-containing compound. For the bromophenyl thiazole scaffold, this typically involves reacting p-bromoacetophenone with thiourea in the presence of a catalyst like iodine. This reaction efficiently yields the key intermediate, 4-(4-bromophenyl)thiazol-2-amine, which serves as a versatile starting point for further derivatization[1][2].

Experimental Protocol: Synthesis of 4-(4-bromophenyl)thiazol-2-amine Intermediate

This protocol outlines the foundational step for creating the core scaffold from which numerous therapeutic candidates can be derived[1][2].

-

Reactant Preparation: In a round-bottom flask, combine equimolar amounts of p-bromoacetophenone and thiourea.

-

Solvent and Catalyst Addition: Add a suitable solvent, such as ethanol, to the flask. Introduce a catalytic amount of iodine.

-

Reflux: Heat the reaction mixture to reflux and maintain for approximately 12-16 hours. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the mixture into a beaker of crushed ice. The resulting precipitate is the crude product.

-

Neutralization & Filtration: Neutralize the mixture with a base (e.g., ammonia solution) to facilitate complete precipitation. Collect the solid product by vacuum filtration and wash thoroughly with cold water.

-

Purification: Recrystallize the crude solid from a suitable solvent like ethanol to obtain the purified 4-(4-bromophenyl)thiazol-2-amine intermediate.

-

Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as IR, ¹H NMR, and Mass Spectrometry[1][2].

Visualization: Synthesis Workflow

Caption: General workflow for Hantzsch synthesis of the core intermediate.

Anticancer Applications: Targeting Malignant Proliferation

The bromophenyl thiazole scaffold is a cornerstone of numerous potent anticancer agents[3]. Its rigid structure and potential for diverse substitutions allow it to interact with various oncogenic targets. Research highlights its efficacy against breast (MCF-7), lung (A-549), and central nervous system (SNB-75) cancer cell lines[1][4][5][6].

Mechanism of Action 1: Kinase Inhibition

A primary mechanism for the anticancer effects of these compounds is the inhibition of key signaling proteins, particularly receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and HER2.[7] Overexpression of EGFR is a hallmark of many cancers, leading to uncontrolled cell growth and proliferation. Bromophenyl thiazole derivatives have been designed to fit into the ATP-binding pocket of the EGFR kinase domain, preventing its activation and halting downstream signaling cascades that promote tumor growth.[7]

Visualization: Simplified EGFR Signaling Pathway

Caption: Inhibition of the EGFR signaling cascade by a thiazole compound.

Mechanism of Action 2: Induction of Apoptosis

Beyond kinase inhibition, certain bromophenyl thiazole derivatives exert their anticancer effects by inducing apoptosis (programmed cell death). Studies have shown that potent analogs can arrest the cell cycle, preventing cancer cells from replicating.[8] For example, compound 4c in one study significantly increased the population of early and late-stage apoptotic MCF-7 breast cancer cells compared to untreated controls.[8] This indicates that the compounds can activate intrinsic cell death pathways, a highly desirable trait for an anticancer agent.[3]

Supporting Data: In Vitro Anticancer Activity

The following table summarizes the cytotoxic potential of representative bromophenyl thiazole derivatives against various human cancer cell lines, expressed as the half-maximal inhibitory concentration (IC₅₀).

| Compound ID | Cancer Cell Line | Target/Class | IC₅₀ (µM) | Reference |

| p2 | MCF-7 (Breast) | 4-(4-bromophenyl)-thiazol-2-amine derivative | 10.5 | [1] |

| 11d | A549 (Lung) | Pyrazolyl-thiazole hybrid | 62.5 µg/mL | [4][5] |

| 4c | MCF-7 (Breast) | Benzylidene hydrazinyl-thiazole | 2.57 | [8] |

| 4c | HepG2 (Liver) | Benzylidene hydrazinyl-thiazole | 7.26 | [8] |

| 4e | SNB-75 (CNS) | Triazol-3-amine analog | <10 (PGI of 41.25%) | [6] |

Note: Direct comparison of IC₅₀ values should be done with caution due to variations in experimental conditions across different studies.

Experimental Protocol: In Vitro Cytotoxicity (Sulforhodamine B Assay)

The SRB assay is a reliable colorimetric method for determining drug-induced cytotoxicity in cell culture.[1][9]

-

Cell Plating: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Add serial dilutions of the test bromophenyl thiazole compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil). Incubate for 48-72 hours.

-

Cell Fixation: Discard the supernatant and fix the adherent cells by gently adding cold 10% Trichloroacetic Acid (TCA). Incubate at 4°C for 1 hour.

-

Washing: Remove the TCA and wash the plates five times with deionized water. Allow the plates to air dry completely.

-

Staining: Add 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Destaining: Remove the SRB solution and quickly wash the plates five times with 1% acetic acid to remove unbound dye. Air dry the plates.

-

Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Reading: Measure the optical density (OD) at approximately 510 nm using a microplate reader. The percentage of cell survival is calculated relative to the vehicle control.

Antimicrobial Applications: Combating Drug Resistance

The rise of multidrug-resistant pathogens presents a critical global health challenge. The thiazole nucleus is a component of many established antimicrobial agents, including penicillin.[1] Bromophenyl thiazole derivatives have demonstrated potent and broad-spectrum activity against both bacteria and fungi, making them a promising scaffold for developing new anti-infectives.[1][9][10]

Spectrum of Activity & SAR Insights

These compounds exhibit significant activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria such as Escherichia coli, and fungi including Candida albicans and Aspergillus niger.[1][9][11]

Structure-activity relationship (SAR) studies provide crucial insights for rational drug design. A key finding is that the presence of an electron-withdrawing group, such as the bromine atom, at the para-position of the phenyl ring attached to the thiazole core enhances antimicrobial and anticancer activities.[1] This substitution is believed to favorably modulate the electronic properties and binding interactions of the molecule with its microbial targets.

Supporting Data: In Vitro Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) for several derivatives, indicating the lowest concentration required to inhibit microbial growth.

| Compound ID | Target Microbe | MIC (µM) | Reference |

| p2 | S. aureus | 16.1 | [1] |

| p2 | E. coli | 16.1 | [1] |

| p4 | B. subtilis | 28.8 | [1] |

| p6 | C. albicans | 15.3 | [1] |

| p3 | A. niger | 16.2 | [1] |

| 59 | C. albicans | 3.9-62.5 µg/mL | [11] |

Experimental Protocol: Antimicrobial Susceptibility (Broth Microdilution)

This method is the gold standard for determining the MIC of an antimicrobial agent.

-

Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., 0.5 McFarland standard).

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

-

Inoculation: Add a standardized volume of the microbial inoculum to each well.

-

Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only). A standard antibiotic (e.g., Norfloxacin, Fluconazole) should also be tested as a reference.[1][9]

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Potential

Chronic inflammation is an underlying factor in numerous diseases. Thiazole-containing drugs, such as the non-steroidal anti-inflammatory drug (NSAID) Meloxicam, are already in clinical use.[1] Preliminary studies indicate that novel bromophenyl thiazole derivatives also possess significant anti-inflammatory properties.[12]

Mechanism of Action: COX-2 Inhibition

While the exact mechanisms for many novel derivatives are still under investigation, a plausible target is the cyclooxygenase-2 (COX-2) enzyme.[13] COX-2 is an inducible enzyme that plays a major role in synthesizing pro-inflammatory prostaglandins at the site of injury. Selective inhibition of COX-2 over the constitutively expressed COX-1 is a key strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects. The structural features of some pyrazolyl-thiazole hybrids make them suitable candidates for selective COX-2 inhibition.[13]

Experimental Protocol: In Vivo Anti-inflammatory Screening (Carrageenan-Induced Paw Edema)

This is a classic and widely used in vivo model to assess the acute anti-inflammatory activity of new compounds.[12]

-

Animal Acclimatization: Use adult rats (e.g., Wistar or Sprague-Dawley) and allow them to acclimatize to laboratory conditions.

-

Grouping and Dosing: Divide the animals into groups: a control group (vehicle), a standard group (e.g., Nimesulide), and test groups receiving different doses of the bromophenyl thiazole compounds via oral or intraperitoneal administration.[12]

-

Induction of Edema: One hour after compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Calculation: The difference in paw volume before and after carrageenan injection represents the edema volume. Calculate the percentage inhibition of edema for the treated groups relative to the control group.

Conclusion and Future Directions

The bromophenyl thiazole scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of therapeutic potential. Its robust synthesis and amenability to chemical modification have enabled the development of derivatives with potent anticancer, antimicrobial, and anti-inflammatory activities.

Future research should focus on:

-

Lead Optimization: Further refining the structure to enhance potency and selectivity for specific biological targets.

-

Mechanism Elucidation: Deeper investigation into the molecular mechanisms of action, particularly for anti-inflammatory and antimicrobial effects.

-

Pharmacokinetic Profiling: Conducting comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) studies to assess the druglikeness and in vivo behavior of lead candidates, a critical step for clinical success.[9]

-

In Vivo Efficacy: Advancing the most promising compounds from in vitro assays to relevant in vivo animal models of cancer, infection, and inflammation.

By leveraging the insights and protocols detailed in this guide, researchers can continue to unlock the full therapeutic potential of this versatile and powerful chemical scaffold.

References

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Biologically Active Thiazole Derivatives.

-

Sharma, P., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry. Available at: [Link]

-

Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (2024). ACS Omega. Available at: [Link]

-

An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). National Institutes of Health. Available at: [Link]

-

For the synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives (p1–p10). (n.d.). ResearchGate. Available at: [Link]

-

Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (2024). ACS Publications. Available at: [Link]

-

(PDF) 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). ResearchGate. Available at: [Link]

-

Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl)-2-(Substituted Phenyl) Thiazolidin. (n.d.). Journal of Pharmaceutical Negative Results. Available at: [Link]

-

Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (n.d.). MDPI. Available at: [Link]

-

Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (n.d.). MDPI. Available at: [Link]

-

4-(4-Bromophenyl)-2-methyl-1,3-thiazole | Request PDF. (2025). ResearchGate. Available at: [Link]

-

New 6-(4-Bromophenyl)-imidazo[2,1- b ]thiazole Derivatives: Synthesis and Antimicrobial Activity. (2025). ResearchGate. Available at: [Link]

-

Structure property relationship in two thiazole derivatives: Insights of crystal structure, Hirshfeld surface, DFT, QTAIM, NBO and molecular docking studies. (2023). Taylor & Francis Online. Available at: [Link]

-

New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI. Available at: [Link]

-

Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications. (2026). National Institutes of Health. Available at: [Link]

-

Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (2025). National Institutes of Health. Available at: [Link]

-

SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. (2020). World Journal of Pharmaceutical and Medical Research. Available at: [Link]

-

New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. (n.d.). PubMed Central. Available at: [Link]

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Available at: [Link]

-

Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed. Available at: [Link]

-

Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. (n.d.). PubMed Central. Available at: [Link]

-

Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. (n.d.). ACS Publications. Available at: [Link]

Sources

- 1. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnrjournal.com [pnrjournal.com]

- 3. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. wjpmr.com [wjpmr.com]

- 13. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]

Commercial suppliers of Ethyl 4-(2-bromophenyl)thiazole-2-carboxylate

An In-depth Technical Guide to Ethyl 4-(2-bromophenyl)thiazole-2-carboxylate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Commercial Availability and Strategic Sourcing

A survey of major chemical suppliers indicates that while a variety of substituted bromophenylthiazole carboxylates are commercially available, Ethyl 4-(2-bromophenyl)thiazole-2-carboxylate is not a standard catalog item. Researchers requiring this specific isomer will likely need to undertake its synthesis. The necessary starting materials, however, are readily accessible from several reputable suppliers.